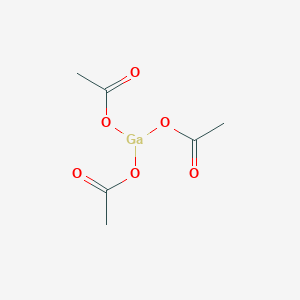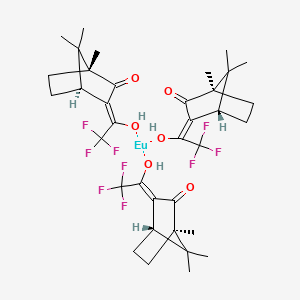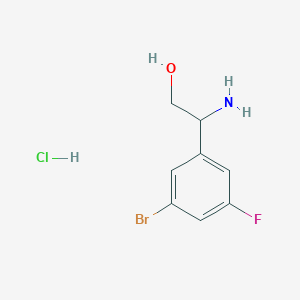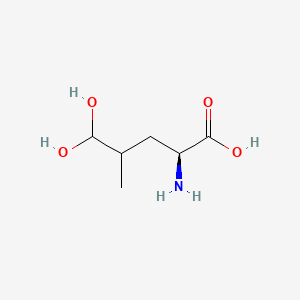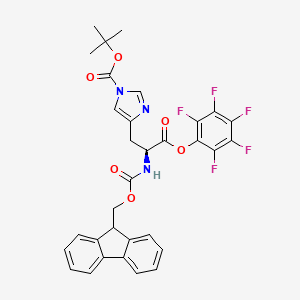
tert-Butyl (S)-4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-oxo-3-(perfluorophenoxy)propyl)-1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-His(Boc)-OPfp is a compound used in peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected histidine (His) with a tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain and a pentafluorophenyl (OPfp) ester. This compound is crucial in solid-phase peptide synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fmoc-His(Boc)-OPfp is synthesized through a series of protection and activation steps. Initially, histidine is protected with a Boc group on the imidazole side chain. The Fmoc group is then attached to the amino group of histidine. Finally, the carboxyl group of the protected histidine is activated by converting it into a pentafluorophenyl ester. This activation is typically achieved using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of Fmoc-His(Boc)-OPfp follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-His(Boc)-OPfp primarily undergoes nucleophilic substitution reactions. The pentafluorophenyl ester is highly reactive towards nucleophiles, making it an excellent leaving group in peptide bond formation .
Common Reagents and Conditions: Common reagents used in reactions involving Fmoc-His(Boc)-OPfp include bases like piperidine for Fmoc deprotection, and coupling reagents such as DCC or HBTU for peptide bond formation. The reactions are typically carried out in anhydrous solvents like dimethylformamide (DMF) to prevent hydrolysis .
Major Products Formed: The major products formed from reactions involving Fmoc-His(Boc)-OPfp are peptides with histidine residues. The Boc group is removed under acidic conditions, while the Fmoc group is removed using a base like piperidine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Fmoc-His(Boc)-OPfp is used in the synthesis of peptides and proteins. Its stability and reactivity make it a preferred reagent for solid-phase peptide synthesis .
Biology: In biological research, peptides synthesized using Fmoc-His(Boc)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: In medicine, peptides synthesized using Fmoc-His(Boc)-OPfp are used in the development of peptide-based drugs and vaccines. These peptides can act as therapeutic agents or as components of diagnostic assays .
Industry: In the industrial sector, Fmoc-His(Boc)-OPfp is used in the large-scale synthesis of peptides for various applications, including cosmetics, food additives, and biotechnological research .
Mecanismo De Acción
The mechanism of action of Fmoc-His(Boc)-OPfp involves the activation of the carboxyl group of histidine, making it highly reactive towards nucleophiles. This reactivity facilitates the formation of peptide bonds during solid-phase peptide synthesis. The Fmoc and Boc protecting groups ensure that the amino and imidazole groups of histidine remain protected during the synthesis, preventing unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds:
- Fmoc-His(Trt)-OH: Similar to Fmoc-His(Boc)-OPfp but with a trityl (Trt) protecting group on the imidazole side chain.
- Fmoc-His(Dnp)-OH: Contains a dinitrophenyl (Dnp) protecting group on the imidazole side chain.
- Fmoc-His(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group on the imidazole side chain .
Uniqueness: Fmoc-His(Boc)-OPfp is unique due to its pentafluorophenyl ester, which provides high reactivity and efficiency in peptide bond formation. The Boc protecting group offers stability under acidic conditions, making it suitable for use in various synthetic applications .
Propiedades
Fórmula molecular |
C32H26F5N3O6 |
|---|---|
Peso molecular |
643.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42)/t22-/m0/s1 |
Clave InChI |
LRGNPXMUMGUURS-QFIPXVFZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


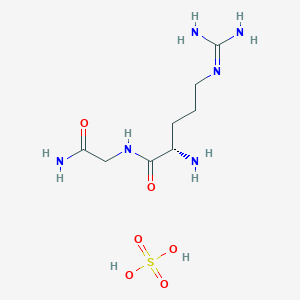
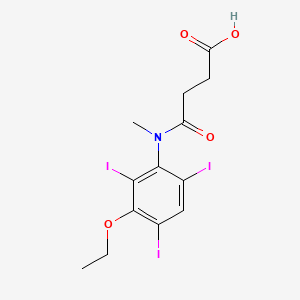
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
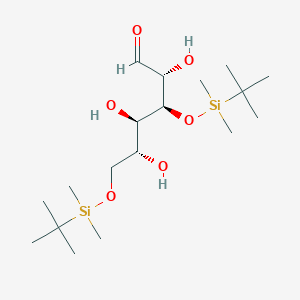
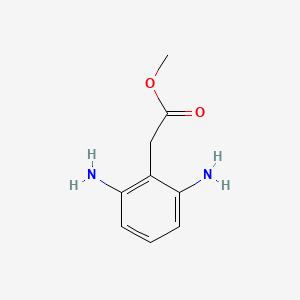
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
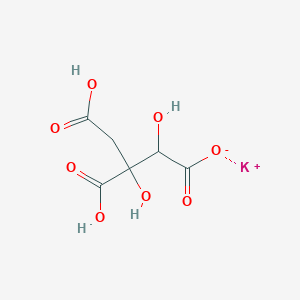
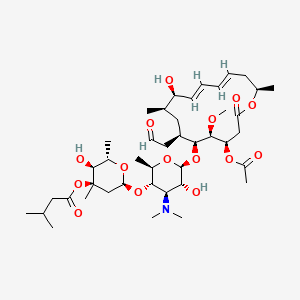
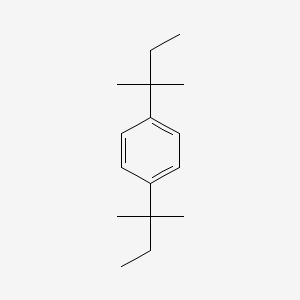
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
